molecular formula C13H13BrN2 B1525323 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine CAS No. 1220038-26-5

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine

Cat. No. B1525323
M. Wt: 277.16 g/mol
InChI Key: UILNQUQBCUPZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine, also known as BM2P or BM2P-Pyridinamine, is a small molecule that has become increasingly popular in scientific research due to its unique properties and potential applications. BM2P is an aromatic heterocyclic compound with a five-membered ring containing three nitrogen atoms and one bromine atom. It is a highly lipophilic molecule and has a high affinity for biological membranes, making it an ideal candidate for drug delivery. BM2P has been studied for its potential use in a variety of areas, including drug delivery, cancer therapy, and as a potential therapeutic agent for neurological diseases.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis Techniques and Precursors The synthesis of compounds related to 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine involves intricate chemical processes and utilizes different precursors. For instance, the synthesis of related pyrimidine and pyridine derivatives is reported to involve bromination and other complex reactions to introduce functional groups at specific positions on the pyrimidine and pyridine rings. These compounds are synthesized for various research applications, including the preparation of key pyrimidine precursors used in drug synthesis like rosuvastatin (Šterk et al., 2012). Moreover, the synthesis of 5-phenyl-2-pyridinamine, a structurally related compound, involves multi-step processes to produce quantities sufficient for biological studies (Stavenuiter et al., 1985).

Chemical Properties and Reactions The study of related pyridine-based compounds reveals insights into their chemical properties and reactions. For example, research on 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, a compound with a structure similar to the target molecule, has shown significant inhibition activity for carbon steel corrosion in acidic media. This indicates the potential application of such compounds in materials science, particularly in corrosion inhibition (El-Lateef et al., 2015).

Biological Activities Research into the biological activities of related compounds has shown various therapeutic and biochemical applications. For instance, novel pyridine derivatives synthesized via Suzuki cross-coupling reactions have exhibited significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such findings highlight the potential therapeutic applications of these compounds in medicine (Ahmad et al., 2017).

Antiviral Activities Certain pyrimidine analogues, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have demonstrated marked inhibitory activity against retroviruses, showcasing their potential as antiviral agents. The specific inhibitory activities against various viral enzymes and their lack of toxicity at certain concentrations make these compounds of interest in antiviral drug development (Hocková et al., 2003).

Material Science Applications In the realm of materials science, related pyridine compounds have been studied for their potential applications in light-emitting devices. For instance, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands exhibit a wide range of emission properties, highlighting their utility in the construction of polymetallic architectures for light-emitting devices (Stagni et al., 2008).

properties

IUPAC Name

5-bromo-3-methyl-N-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILNQUQBCUPZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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